

Application Notes and Protocols: Phosphomolybdic Acid Antioxidant Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphomolybdic acid*

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Principle of the Phosphomolybdic Acid Antioxidant Assay

The **phosphomolybdic acid** assay, also known as the total antioxidant capacity (TAC) assay, is a quantitative method used to determine the antioxidant capacity of a sample.[1][2] The principle of this spectrophotometric method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by antioxidant compounds present in the sample in an acidic medium.[3][4] This reduction results in the formation of a green-colored phosphomolybdate V complex, which exhibits a maximum absorbance at a wavelength of 695 nm.[2][5] The intensity of the green color is directly proportional to the concentration of antioxidants in the sample.[6] The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.[2]

The chemical reaction underlying the assay can be summarized as follows: In an acidic environment, molybdate ions form a phosphomolybdate complex. Antioxidants present in the test sample donate electrons, reducing the Mo(VI) in the complex to Mo(V). This change in the oxidation state of molybdenum leads to the formation of the characteristic green-colored complex.[3][4]

Experimental Protocols

This section provides a detailed methodology for determining the total antioxidant capacity of a sample using the **phosphomolybdic acid** assay.

Reagent Preparation

2.1.1 Phosphomolybdate Reagent Solution: This reagent is prepared by mixing solutions of sulfuric acid, sodium phosphate, and ammonium molybdate.^{[6][7]} It is recommended to prepare the individual solutions first and then mix them in equal volumes.^[6]

- **0.6 M Sulfuric Acid (H_2SO_4):** Carefully add 33.3 mL of concentrated (98%) sulfuric acid to approximately 900 mL of distilled water, and then make up the final volume to 1 L with distilled water.
- **28 mM Sodium Phosphate (Na_3PO_4):** Dissolve 3.35 g of sodium phosphate (anhydrous) in distilled water and make up the volume to 1 L.
- **4 mM Ammonium Molybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24}\cdot 4\text{H}_2\text{O}$):** Dissolve 4.94 g of ammonium molybdate tetrahydrate in distilled water and make up the volume to 1 L.

To prepare the final phosphomolybdate reagent, mix equal volumes of the 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate solutions.^[6] Store the final reagent in a dark, airtight container.^[6]

2.1.2 Standard Solution (Ascorbic Acid): A standard solution of a known antioxidant is required to quantify the total antioxidant capacity of the sample. Ascorbic acid is commonly used as the standard.^[2]

- **Ascorbic Acid Stock Solution (1 mg/mL):** Dissolve 100 mg of ascorbic acid in 100 mL of distilled water.
- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution to generate a standard curve. Typical concentrations range from 10 to 100 $\mu\text{g/mL}$.

Assay Procedure

- **Sample and Standard Preparation:** Pipette 0.1 mL of the sample extract and each of the ascorbic acid working standard solutions into separate test tubes.

- Blank Preparation: For the blank, pipette 0.1 mL of the solvent used to dissolve the sample (e.g., methanol or ethanol) into a test tube.[8]
- Reagent Addition: Add 1 mL of the phosphomolybdate reagent solution to each test tube.
- Incubation: Tightly cap the test tubes and incubate them in a water bath at 95°C for 90 minutes.[9]
- Cooling: After incubation, allow the test tubes to cool to room temperature.[9]
- Spectrophotometric Measurement: Measure the absorbance of the solution in each test tube at 695 nm using a spectrophotometer, with the blank solution as the reference.[7]

Data Presentation and Analysis

Standard Curve

A standard curve is generated by plotting the absorbance values of the ascorbic acid working standards against their corresponding concentrations.[8] This curve is then used to determine the antioxidant capacity of the samples.

Table 1: Example Data for Ascorbic Acid Standard Curve

Ascorbic Acid Concentration (µg/mL)	Absorbance at 695 nm (Mean ± SD, n=3)
0 (Blank)	0.000 ± 0.000
10	0.152 ± 0.005
20	0.305 ± 0.008
40	0.610 ± 0.012
60	0.915 ± 0.015
80	1.220 ± 0.020
100	1.525 ± 0.025

From the standard curve, a linear regression equation ($y = mx + c$) is derived, where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

Calculation of Total Antioxidant Capacity

The total antioxidant capacity of the sample is calculated using the linear regression equation obtained from the standard curve. The absorbance of the sample is substituted for 'y' in the equation to solve for 'x', which represents the ascorbic acid equivalent (AAE) concentration in the sample.

Formula: Total Antioxidant Capacity ($\mu\text{g AAE/mg}$ of extract) = $(x * V) / C$

Where:

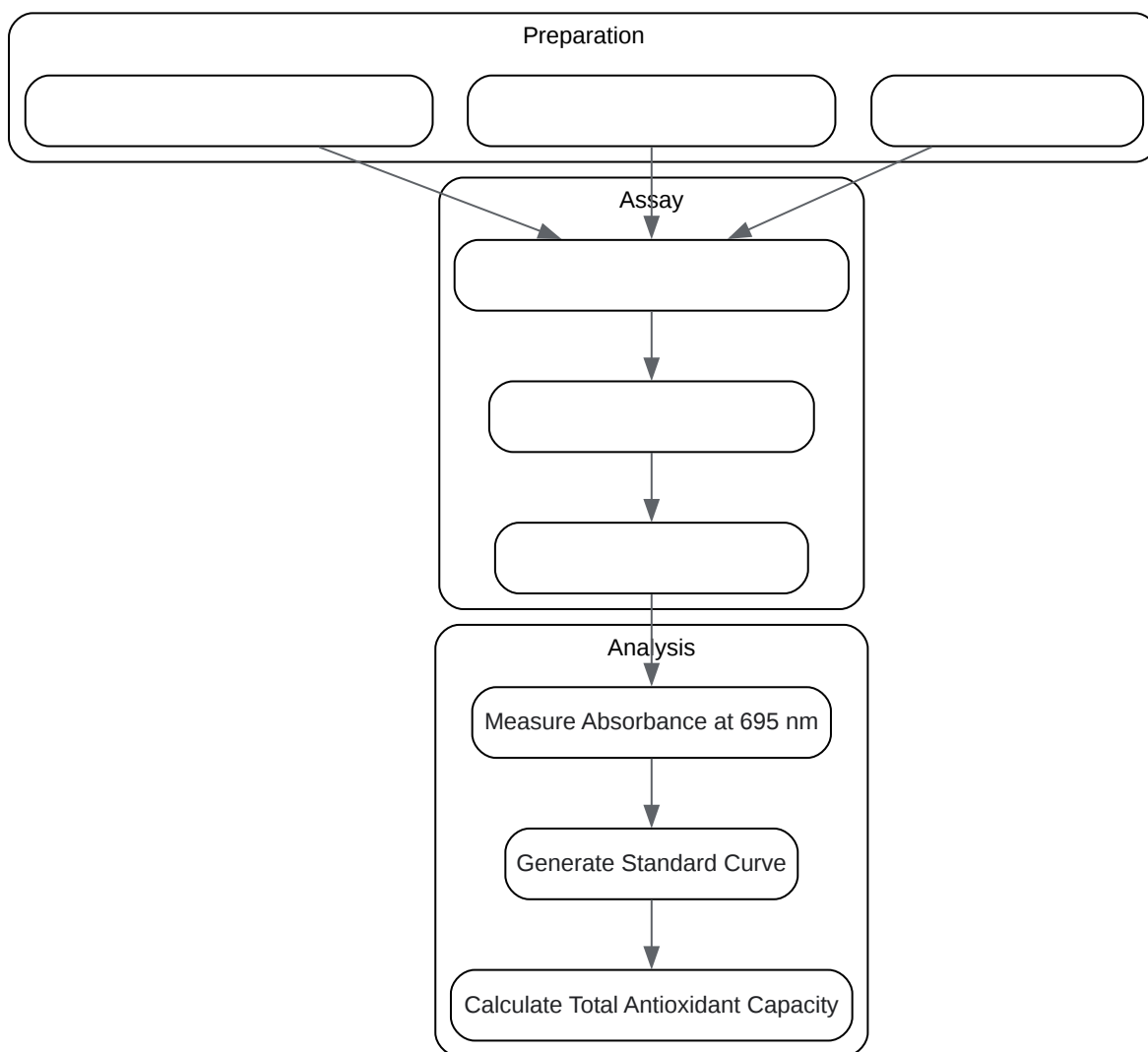
- x = Concentration of ascorbic acid equivalent from the standard curve ($\mu\text{g/mL}$)
- V = Volume of the extract used (mL)
- C = Concentration of the sample extract (mg/mL)

Table 2: Example Calculation of Total Antioxidant Capacity

Sample	Absorbance at 695 nm (Mean \pm SD, n=3)	Ascorbic Acid Equivalent ($\mu\text{g/mL}$) from Standard Curve	Total Antioxidant Capacity ($\mu\text{g AAE/mg}$ extract)
Extract A (1 mg/mL)	0.750 \pm 0.018	49.34	49.34
Extract B (1 mg/mL)	0.525 \pm 0.011	34.54	34.54

Visualizations

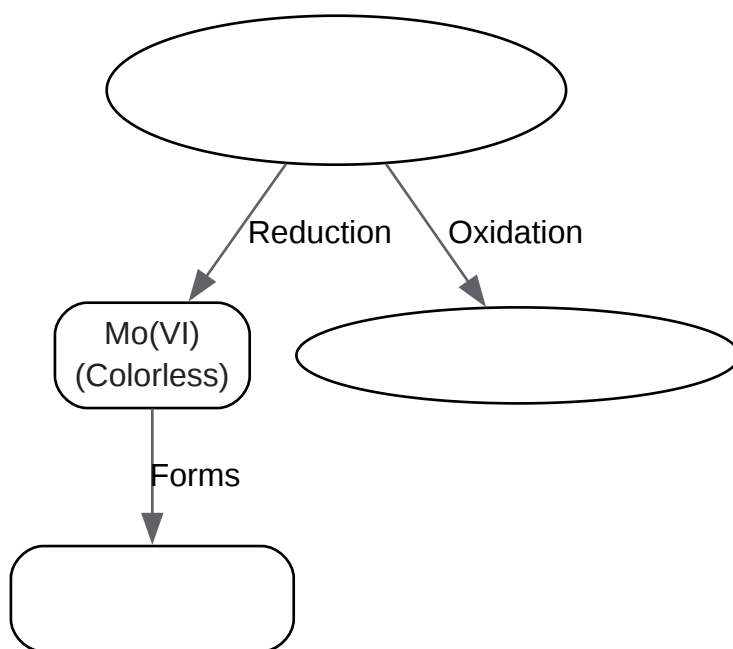
Experimental Workflow



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Caption: Workflow for the **phosphomolybdic acid** antioxidant assay.

Principle of the Assay



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Caption: Chemical principle of the **phosphomolybdic acid** assay.

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